molecular formula C10H7F3O2S B13150925 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B13150925
M. Wt: 248.22 g/mol
InChI Key: CPFGNEVYZBMYRA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzothiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a benzothiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H7F3O2S

Molecular Weight

248.22 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-3,8H,4H2,(H,14,15)

InChI Key

CPFGNEVYZBMYRA-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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